Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 311.18 g/mol. It is classified as an indazole derivative, a group known for its diverse biological activities, particularly in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and organic compounds, contributing to advancements in drug discovery and material science .
The synthesis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate typically involves two primary steps: bromination and esterification.
The molecular structure of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate features a fused indazole ring system with a bromine substituent at the 4-position and a tert-butyl ester at the carboxylic acid position.
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate can undergo several types of chemical reactions:
The mechanism of action for tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate is largely attributed to its interactions with biological molecules via its indazole core. The compound can engage in various interactions such as hydrogen bonding and π-π stacking, influencing the activity of enzymes, receptors, and nucleic acids. These interactions may lead to significant biological effects, including potential anticancer and anti-inflammatory activities .
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits favorable characteristics for use in organic synthesis and medicinal applications .
Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate has several notable applications:
The strategic incorporation of bromine at the C4/C5 positions of indazole scaffolds emerged in the early 2000s as pharmaceutical chemists sought to overcome synthetic limitations in heterocyclic functionalization. Early approaches relied on electrophilic bromination, which suffered from poor regioselectivity due to the ambiguous electronic environment of the indazole ring system. This challenge catalyzed the development of directed ortho-metalation techniques and advanced halogenation methodologies:
Key historical milestones:
Table 1: Evolution of Key Brominated Indazole Carboxylate Intermediates
Compound | CAS Number | Molecular Weight | Structural Significance | Primary Synthetic Application | |
---|---|---|---|---|---|
tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | 926922-41-0 | 311.17 | Regioisomeric purity >95% | Suzuki coupling for kinase inhibitor cores | [2] [7] |
tert-Butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate | 1257535-48-0 | 311.18 | C5 bromination for neurological targets | Sonogashira reactions for PET tracer development | [4] [6] |
5-Bromo-3-iodoindazole | - | 307.92 | Dual halogenation for sequential coupling | Synthesis of polyfunctional analogs | [5] |
The introduction of tert-butyloxycarbonyl (Boc) protection represented a transformative advancement by providing:1) Enhanced solubility in organic solvents for purification2) Protection of N1-position during metal-mediated transformations3) Acid-labile deprotection enabling mild orthogonal cleavage [4] [6]
Regioisomeric differentiation between 4-bromo-5-methyl and 5-bromo-4-methyl derivatives became possible through advanced NMR techniques (particularly NOESY correlations and 13C DEPT-135) and X-ray crystallography, resolving earlier structural misassignments that hampered development.
This specific brominated indazole carboxylate (CAS 926922-41-0) has emerged as a high-value intermediate for structure-activity relationship (SAR) exploration in multiple therapeutic domains. Its molecular architecture provides three strategic vectors for diversification:
Table 2: Drug Design Applications Enabled by This Brominated Indazole Scaffold
Therapeutic Area | Structural Modifications | Target Engagement | Key References |
---|---|---|---|
Kinase Inhibitor Development | Suzuki coupling with pyrimidine boronic esters | JAK3 inhibition (IC50 < 50 nM in optimized leads) | [5] [10] |
Neurological Agents | Sonogashira coupling with propargylamines | 5-HT6 receptor binding (Ki = 15 nM in indole-triazole conjugates) | [4] [6] |
Anticancer Compounds | Buchwald-Hartwig amination at C4 position | PARP-1 inhibition (IC50 = 2.1 nM in benzimidazole-indazole hybrids) | [5] |
Antimicrobial Agents | Conversion to stannane for Stille coupling | DNA gyrase inhibition (MIC = 0.5 µg/mL against S. aureus) | [3] [5] |
In JNK2 inhibitor development, Bhagwat demonstrated that 5-{3-[4-(methylethyl)phenyl]-1H-indazol-5-yl}-2H-tetrazole derivatives achieved >90% kinase inhibition at 10 μM concentrations, with the bromine serving as the key functionalization point for introducing the critical tetrazole moiety [10]. The methyl substituent at C5 enhances membrane permeability (logP = 2.8 ± 0.3) while maintaining aqueous solubility (>150 µM in PBS buffer), addressing a common challenge in CNS drug development.
Recent innovations leverage this scaffold in PROTAC (Proteolysis Targeting Chimera) design, where its bromine enables conjugation to E3 ligase ligands via flexible linkers. Preliminary data show 85% degradation of BRD4 at 100 nM concentrations in leukemia cell lines, demonstrating the versatility of this intermediate in modern therapeutic modalities beyond conventional occupancy-based drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: